molecular formula C23H19N3O6 B11139635 2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

Cat. No.: B11139635
M. Wt: 433.4 g/mol
InChI Key: TVWSXOZNBGXYFQ-UHFFFAOYSA-N
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Description

2-[4-(4-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound that features a pyrazole ring substituted with methoxyphenoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenol with 4-nitrophenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C23H19N3O6

Molecular Weight

433.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrophenyl)methoxy]phenol

InChI

InChI=1S/C23H19N3O6/c1-30-17-6-8-18(9-7-17)32-22-13-24-25-23(22)20-11-10-19(12-21(20)27)31-14-15-2-4-16(5-3-15)26(28)29/h2-13,27H,14H2,1H3,(H,24,25)

InChI Key

TVWSXOZNBGXYFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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